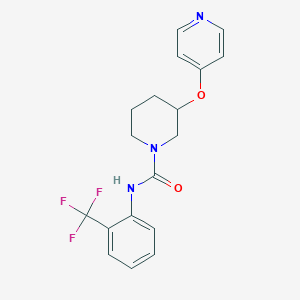

3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted with a carboxamide group at position 1, a pyridin-4-yloxy moiety at position 3, and a 2-(trifluoromethyl)phenyl group attached to the carboxamide nitrogen (Fig. 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring may contribute to hydrogen bonding or π-π interactions in biological targets.

Properties

IUPAC Name |

3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2/c19-18(20,21)15-5-1-2-6-16(15)23-17(25)24-11-3-4-14(12-24)26-13-7-9-22-10-8-13/h1-2,5-10,14H,3-4,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCQIRXXFJPRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine ring, followed by the introduction of the pyridine and trifluoromethyl groups through various organic reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The piperidine and pyridine moieties can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analog: N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]Oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide

- Structural Differences :

- Replaces pyridin-4-yloxy with a pyridazin-3-yl group.

- Incorporates a methylidene linker between the piperidine ring and a substituted phenyl group (vs. direct pyridinyloxy substitution in the target compound).

- The trifluoromethyl group is at position 5 of the pyridine ring, whereas the target compound has it on the phenyl group .

- Classified as a fatty acid amide hydrolase (FAAH) inhibitor, suggesting a divergent therapeutic target compared to the kinase-focused activity of other analogs .

Fluorinated Pyridine-Piperidine Derivatives

Compounds such as 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide ():

- A 2-oxo-1,2-dihydropyridine core replaces the piperidine ring.

- Functional Implications :

Piperidine-3-Carboxamide Derivatives

Example: (2R,3S)-2-[4-(Cyclopentylamino)Phenyl]-1-(2-Fluoro-6-Methylbenzene-1-Carbonyl)-N-[4-Methyl-3-(Trifluoromethyl)Phenyl]Piperidine-3-Carboxamide ():

- Structural Differences: Stereochemistry (2R,3S) introduces chiral centers, which can significantly influence receptor binding. Cyclopentylamino and fluoromethylbenzene substituents diversify electronic and steric profiles.

- Functional Implications: The cyclopentylamino group may enhance affinity for G-protein-coupled receptors (GPCRs). Fluoromethyl groups contribute to metabolic resistance but may increase toxicity risks .

Comparative Analysis Table

Research Findings and Trends

- Trifluoromethyl Groups : Ubiquitous in analogs for enhancing metabolic stability and binding to hydrophobic pockets .

- Piperidine vs. Dihydropyridine Cores : Piperidine derivatives favor rigid binding conformations, while dihydropyridines may offer redox-active properties .

- Therapeutic Diversity : Structural modifications enable targeting of enzymes (FAAH), kinases (MET/ALK), or GPCRs, underscoring the scaffold’s versatility .

Biological Activity

3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.

- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.

- Trifluoromethyl group : A highly electronegative group that enhances lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The piperidine and pyridine components allow for hydrogen bonding and other interactions that modulate enzyme activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent.

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against specific cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value indicating effective concentration levels for therapeutic applications.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20 |

| MCF10A (non-cancer) | 2.5 | - |

These findings suggest a promising therapeutic window for targeting cancer cells while sparing normal cells.

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties. It has been tested against viruses such as RSV (Respiratory Syncytial Virus), showing inhibition at micromolar concentrations, which positions it as a candidate for further antiviral drug development.

Case Studies

-

Anticancer Efficacy Study :

A study conducted on the MDA-MB-231 cell line revealed that treatment with the compound resulted in a marked reduction in cell viability compared to control groups. The study reported an increase in apoptosis markers, suggesting a mechanism involving programmed cell death. -

Antimicrobial Evaluation :

In a screening assay against common bacterial strains, the compound exhibited notable activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL, indicating a robust antimicrobial profile.

Comparative Analysis with Similar Compounds

The unique trifluoromethyl group in this compound distinguishes it from similar piperidine derivatives. For example:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 3-(pyridin-4-yloxy)-N-(2-fluorophenyl)piperidine-1-carboxamide | Fluorine instead of trifluoromethyl | Moderate anticancer activity |

| 3-(pyridin-4-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide | Chlorine substituent | Lower antimicrobial activity |

The trifluoromethyl group's presence significantly enhances stability and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.